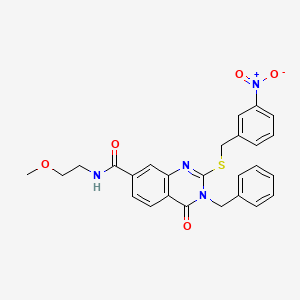![molecular formula C10H18BrNO2 B2691439 叔丁基-N-{[1-(溴甲基)环丙基]甲基}氨基甲酸酯 CAS No. 1545706-29-3](/img/structure/B2691439.png)
叔丁基-N-{[1-(溴甲基)环丙基]甲基}氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate: is an organic compound that features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a bromomethyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.
科学研究应用
Chemistry
In organic synthesis, tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound is explored in medicinal chemistry for the development of new pharmaceuticals. Its unique structure can be modified to create analogs with potential therapeutic effects, such as enzyme inhibitors or receptor modulators.
Industry
In the agrochemical industry, tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate is used in the synthesis of pesticides and herbicides. Its ability to form stable carbamate derivatives makes it useful in the development of compounds with prolonged activity.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a diazomethane derivative reacts with an alkene in the presence of a zinc-copper couple.
Bromomethylation: The cyclopropyl ring is then bromomethylated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Carbamate Formation: The final step involves the reaction of the bromomethylcyclopropyl derivative with tert-butyl carbamate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the bromomethylation step to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring helps in maintaining the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Substitution Reactions: The bromomethyl group in tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts to remove the bromine atom, resulting in the formation of the corresponding methyl derivative.
Oxidation Reactions: Oxidation of the cyclopropyl ring can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to ring-opening and formation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Major Products Formed
Substitution: Formation of azido derivatives, thiol derivatives, or ethers depending on the nucleophile used.
Reduction: Formation of tert-butyl N-{[1-(methyl)cyclopropyl]methyl}carbamate.
Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.
作用机制
The mechanism of action of tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function.
相似化合物的比较
Similar Compounds
- tert-Butyl N-{[1-(chloromethyl)cyclopropyl]methyl}carbamate
- tert-Butyl N-{[1-(iodomethyl)cyclopropyl]methyl}carbamate
- tert-Butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate
Uniqueness
tert-Butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro or iodo analogs. This makes it particularly useful in reactions requiring a strong leaving group, such as nucleophilic substitutions.
属性
IUPAC Name |
tert-butyl N-[[1-(bromomethyl)cyclopropyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRAFPXGOUQBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545706-29-3 |
Source


|
| Record name | tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
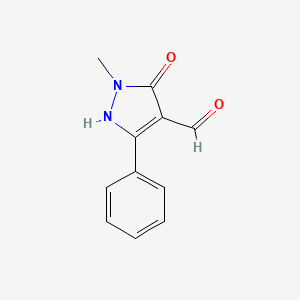
![4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2691361.png)
![ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2691363.png)
![Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2691365.png)
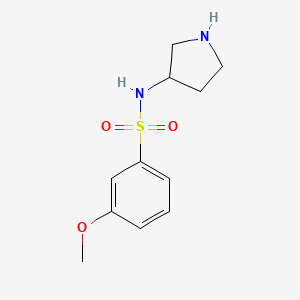
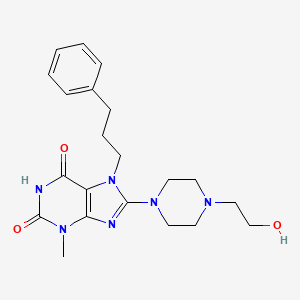
![2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2691369.png)
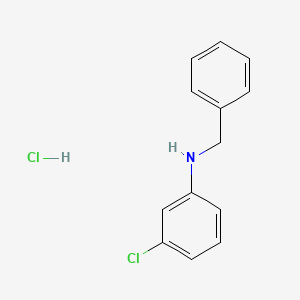
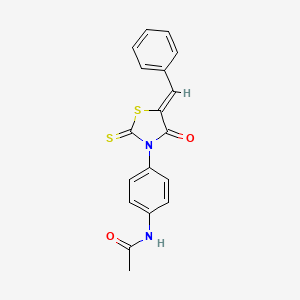
![(2E)-2-(4-chlorobenzenesulfonyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile](/img/structure/B2691375.png)
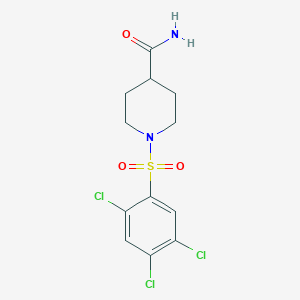
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2691377.png)
![Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2691378.png)
